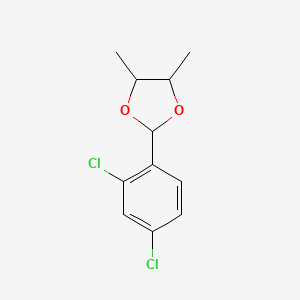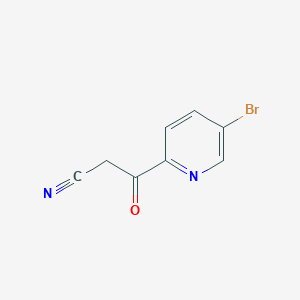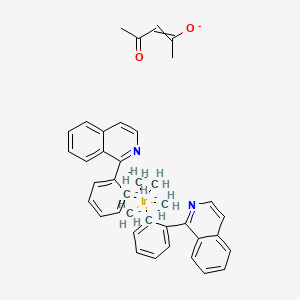
Carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III): is an organometallic complex with the molecular formula C35H27IrN2O2. It is widely recognized for its application as a phosphorescent red emitter dopant material in organic light-emitting diode (OLED) devices . The compound is known for its ability to suppress triplet-triplet annihilation, resulting in a short phosphorescent lifetime .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 1-phenyl-isoquinoline and acetylacetone under specific conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state products.
Reduction: It can also be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium complexes with higher oxidation states, while reduction may produce iridium complexes with lower oxidation states .
科学的研究の応用
Chemistry: In chemistry, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is used as a red phosphorescent dopant in OLED devices. It enhances the efficiency and stability of these devices by suppressing triplet-triplet annihilation .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of high-efficiency OLED displays and lighting. Its ability to emit red light with high efficiency makes it valuable for creating vibrant and energy-efficient displays .
作用機序
The mechanism of action of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) involves its ability to act as a phosphorescent emitter. The compound absorbs energy and undergoes intersystem crossing to a triplet excited state. It then emits light as it returns to the ground state. The piq ligand in the complex helps to suppress triplet-triplet annihilation, resulting in a short phosphorescent lifetime and high emission efficiency .
類似化合物との比較
- Bis(2-phenylpyridine)(acetylacetonato)iridium(III)
- Bis(2-phenylbenzothiazole)(acetylacetonato)iridium(III)
- Bis(2-phenylquinoline)(acetylacetonato)iridium(III)
Comparison: Compared to these similar compounds, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is unique due to its ability to suppress triplet-triplet annihilation more effectively. This results in a shorter phosphorescent lifetime and higher emission efficiency, making it particularly valuable for applications in OLED devices .
特性
分子式 |
C39H39IrN2O2-7 |
|---|---|
分子量 |
760.0 g/mol |
IUPAC名 |
carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1 |
InChIキー |
LTSOUZKTWXFEMK-UHFFFAOYSA-M |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


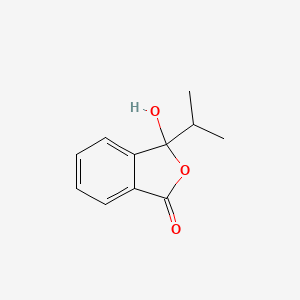

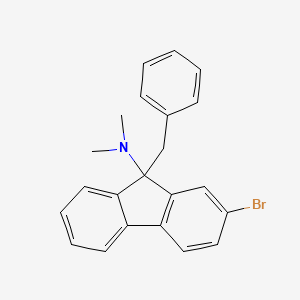
![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
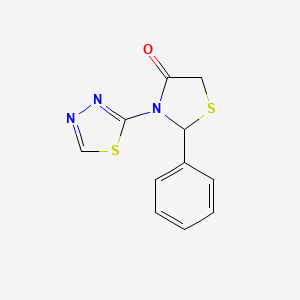

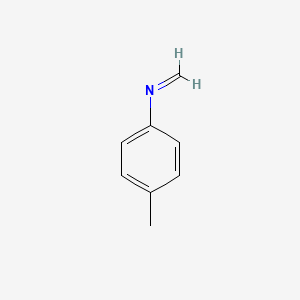
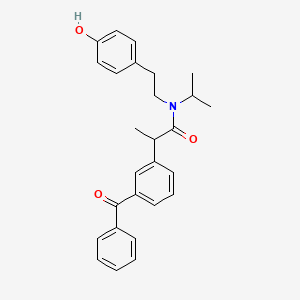

![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)

![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
